molecular formula C20H19N3O2S B2398722 N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-phenyloxalamide CAS No. 894010-82-3

N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-phenyloxalamide

Cat. No. B2398722
M. Wt: 365.45
InChI Key: QXTUFPJGSWNFNB-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

Thiazole derivatives have been synthesized with variable substituents as target structures, and their biological activities have been evaluated . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical shift of the ring proton and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : A study by De Martino et al. (2005) explored a novel family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the significance of heterocyclic compounds like thiazoles in developing potential treatments for HIV/AIDS. Their research indicated that certain derivatives could be more effective than existing drugs against specific viral mutations, suggesting a potential role in anti-AIDS regimens (De Martino et al., 2005).

  • Antimicrobial Agents : Fan et al. (2020) synthesized a series of phenylthiazole derivatives and evaluated their antibacterial activities. Their findings demonstrated that certain compounds were highly effective against bacterial strains like E. coli and S. aureus, both in vitro and in vivo. This research underlines the potential of thiazole derivatives as alternatives to conventional antibiotics (Fan et al., 2020).

  • Antitubercular Activity : Shinde et al. (2019) investigated a series of thiazole derivatives for their antitubercular activity. They found that certain compounds displayed significant activity against the Mycobacterium tuberculosis H37Ra strain, suggesting their potential as lead compounds for developing new antitubercular agents (Shinde et al., 2019).

  • Anticancer Agents : Research on thiazole derivatives has also extended into the field of cancer therapy. Evren et al. (2019) synthesized and studied the anticancer activity of new thiazole derivatives, demonstrating their effectiveness against certain cancer cell lines. This suggests their potential as selective cytotoxic agents in cancer treatment (Evren et al., 2019).

  • Melanin-Concentrating Hormone Receptor Antagonists : Souers et al. (2005) identified a compound as a high-affinity ligand for melanin-concentrating hormone receptor 1 (MCHr1), demonstrating its potential as an orally efficacious antagonist for the treatment of obesity. This highlights the diverse therapeutic applications of compounds with thiazole moieties (Souers et al., 2005).

Future Directions

Thiazole derivatives continue to be an active area of research due to their diverse biological activities. Future work will likely focus on the design and development of new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-phenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-17(26-20(22-14)15-8-4-2-5-9-15)12-13-21-18(24)19(25)23-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTUFPJGSWNFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-phenyloxalamide

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